6-Fmoc-amino-D-luciferin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

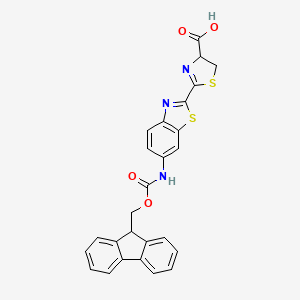

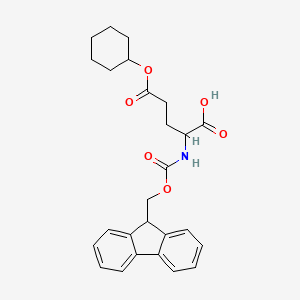

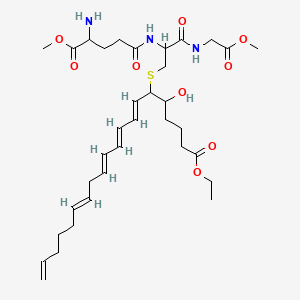

6-Fmoc-amino-D-luciferin is an amino analog of the common D-luciferin substrate, which is widely used in bioluminescent detection systems. This compound is particularly useful in the design of proluminescent bioconjugates, such as peptidase substrates, for ultrasensitive luminescent assays . It retains the bioluminescent properties of the original luciferin substrate, making it an ideal candidate for various scientific applications.

Preparation Methods

The synthesis of 6-Fmoc-amino-D-luciferin involves a fragment condensation method. This method typically starts with the synthesis of Fmoc-Gly-Pro-OH and 6-amino-2-cyanobenzothiazole. These intermediates are then combined using optimized reaction conditions to form the desired product . The process can be further refined by adding cysteine to the conjugate, enhancing its bioluminescent properties . Industrial production methods may involve automated peptide synthesis for incorporating amino-luciferin into synthetic peptides .

Chemical Reactions Analysis

6-Fmoc-amino-D-luciferin undergoes various chemical reactions, including:

Substitution Reactions: The amino group at the 6-position can participate in substitution reactions, forming amide bonds with peptides.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, similar compounds often undergo these reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include Fmoc-Gly-Pro-OH and 6-amino-2-cyanobenzothiazole, with reaction conditions optimized for fragment condensation.

Scientific Research Applications

6-Fmoc-amino-D-luciferin has a wide range of scientific research applications:

Chemistry: Used in the synthesis of bioluminescent conjugates for analytical methods.

Biology: Employed in bioluminescent detection systems to measure enzyme activity, particularly proteases.

Medicine: Utilized in the development of diagnostic assays and therapeutic monitoring tools.

Industry: Applied in the creation of ultrasensitive luminescent assays for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Fmoc-amino-D-luciferin involves its role as a substrate for firefly luciferase activity. When incorporated into peptides, it becomes a sensitive chemiluminescent substrate for specific peptidase activity. The bioluminescent properties are retained, allowing for the detection and measurement of enzyme activity in various assays .

Comparison with Similar Compounds

6-Fmoc-amino-D-luciferin is unique due to its ability to form amide bonds with peptides while retaining bioluminescent properties. Similar compounds include:

6-Amino-D-luciferin: Another amino analog of D-luciferin used in bioluminescent assays.

N-Z-Asp-Glu-Val-Asp-6-amino-D-luciferin: Used to measure caspase-3 activity in apoptosis studies.

N-Z-Gly-Pro-6-amino-D-luciferin: Employed to measure the activity of protease enzymes like Fibroblast activation protein alpha and Prolyl Oligopeptidase.

These compounds share similar bioluminescent properties but differ in their specific applications and target enzymes.

Properties

CAS No. |

578705-47-2 |

|---|---|

Molecular Formula |

C26H19N3O4S2 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C26H19N3O4S2/c30-25(31)21-13-34-23(29-21)24-28-20-10-9-14(11-22(20)35-24)27-26(32)33-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,27,32)(H,30,31) |

InChI Key |

ZKXGWUCUGSIASJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)

![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)

![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)

![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)